tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
This compound may be a precursor to biologically active natural products
Mode of Action
As a potential precursor to biologically active compounds , it may interact with its targets to induce changes, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Given its potential role as a precursor to biologically active compounds , it may influence several pathways, but further studies are needed to elucidate these effects.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the dimethyl groups at the 6-position. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of diazepane derivatives with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,4-diazepane-1-carboxylate: A similar compound without the dimethyl groups at the 6-position.
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: A related compound with a single methyl group at the 6-position.
tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: Another derivative with a methyl group at the 2-position.
Uniqueness
The presence of two methyl groups at the 6-position in tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride imparts unique steric and electronic properties, making it distinct from other diazepane derivatives. These modifications can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLQNCUSLGIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956310-60-3 |
Source
|
Record name | tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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